6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole
Overview
Description
6-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole is a synthetic compound with the molecular formula C17H26FNSi and a molecular weight of 291.48 g/mol . This compound is primarily used in industrial and scientific research, particularly as an intermediate in chemical synthesis and as a non-medical reagent .
Scientific Research Applications
6-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of indole derivatives and their biological activities.
Medicine: Although not used clinically, it serves as a model compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole typically involves the reaction of 6-fluoroindole with tris(propan-2-yl)silyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a fluoro-indole derivative, while coupling reactions would produce biaryl compounds .
Mechanism of Action
The mechanism of action of 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole involves its interaction with molecular targets through its indole ring and fluoro substituent. The indole ring can engage in π-π stacking interactions, while the fluoro group can form hydrogen bonds and dipole-dipole interactions . These interactions influence the compound’s reactivity and binding affinity in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole: Similar structure but with the fluoro group at the 4-position.
1-[Tris(propan-2-yl)silyl]-1H-indole: Lacks the fluoro substituent.
Uniqueness
6-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole is unique due to the presence of both the fluoro group and the tris(propan-2-yl)silyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(6-fluoroindol-1-yl)-tri(propan-2-yl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNSi/c1-12(2)20(13(3)4,14(5)6)19-10-9-15-7-8-16(18)11-17(15)19/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNKPZVDTZIMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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